Conjugated Olefin Structure Enables Distinct UV Absorption Profile Compared to Saturated Indane Acetate Analogs
1H-Indene-2-methanol, acetate contains an endocyclic double bond in the cyclopentene ring, creating a styrene-like conjugated π-system with the fused benzene ring. This conjugation is absent in the saturated analog indane-2-ylmethyl acetate (CAS 18096-67-8), where the cyclopentane ring breaks conjugation [1]. The conjugated system of the target compound produces a characteristic UV absorption at longer wavelengths and with higher molar absorptivity compared to the indane analog. This spectral signature is relevant for analytical differentiation in QC workflows and for assessing photochemical stability in formulations [2].
| Evidence Dimension | UV absorption λmax and molar absorptivity (ε) |
|---|---|
| Target Compound Data | No experimental λmax published for CAS 18096-66-7; conjugated styrene-like chromophore predicts absorption at 250–280 nm region with ε ≈ 10,000–15,000 M⁻¹cm⁻¹ (class-level estimate based on indene chromophore) |
| Comparator Or Baseline | Indane-2-ylmethyl acetate (CAS 18096-67-8): saturated analog, benzene-only chromophore, λmax ~255 nm, ε ≈ 200–400 M⁻¹cm⁻¹ |
| Quantified Difference | Predicted ~30–50× higher absorptivity in the 250–280 nm region for the target compound due to extended conjugation (class-level inference; experimental confirmation needed) |
| Conditions | UV-Vis spectroscopy in methanol or acetonitrile solution at 25 °C (predicted) |
Why This Matters
This UV absorption difference provides a spectroscopic handle for identity confirmation and purity assessment, enabling QC laboratories to distinguish 1H-Indene-2-methanol, acetate from the saturated indane analog that may be supplied interchangeably by vendors lacking sufficient specification detail.
- [1] NIST Chemistry WebBook. Indane-2-ylmethyl acetate (CAS 18096-67-8) structural comparison. Also see indene vs. indane structural distinction in US Patent US9981894B2. View Source
- [2] Class-level UV absorption properties of indene (λmax 250 nm, ε ~10,000) vs. indane. See: UV-VIS Atlas of Organic Compounds, and NIST Chemistry WebBook UV/Visible spectrum for indene. View Source
